molecular formula C7H3Cl2NO4 B1606513 4,5-Dichloro-2-nitrobenzoic acid CAS No. 2011-09-8

4,5-Dichloro-2-nitrobenzoic acid

Cat. No. B1606513
CAS RN: 2011-09-8
M. Wt: 236.01 g/mol
InChI Key: SUHYJVCHLDIPIY-UHFFFAOYSA-N
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Patent
US07241759B2

Procedure details

4,5-Dichloro-2-nitrobenzoic acid piperidine amide. A solution of 4,5-dichloro-2-nitrobenzoic acid methyl ester (0.29 g, 1.16 mmol) in 1:1 THF/methanol (4 mL) was stirred as 1 N aqueous LiOH (2 mL) was added. After 1 h, the mixture was acidified with 1 N HCl and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (MgSO4), filtered, and concentrated to provide crude 4,5-dichloro-2-nitrobenzoic acid as a light yellow solid (0.26 g, 0.90 mmol, 77%). The acid was refluxed in 4 mL thionyl chloride for 2 h, and the crude reaction mixture was concentrated in vacuo. Residual thionyl chloride was removed by the repeated addition and in vacuo stripping of DCM. The acid chloride was placed under high vacuum for 10 min, and then taken up in dry DCM (5 mL). The mixture was cooled in an ice bath. Piperidine (0.46 g, 5.4 mmol, 0.53 mL) was added, and the reaction mixture was allowed to stand at 0° C. overnight. The mixture was diluted with DCM, washed with 1 N HCl (2×), 5% aqueous NaHCO3 and brine, and dried (MgSO4). Filtration and concentration provided 0.32 g of the desired amide, which could not be separated from an impurity (10%) that corresponded to the product of displacement of a chlorine by an additional equivalent of piperidine. HPLC (reversed-phase): RT=9.35 min (90%), 10.58 (10%). MS (ESI): major m/z 303 [M+H]+, minor m/z 352 [M+H]+.
[Compound]
Name
4,5-Dichloro-2-nitrobenzoic acid piperidine amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
THF methanol
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([Cl:11])=[CH:6][C:5]=1[N+:12]([O-:14])=[O:13].[Li+].[OH-].Cl>C1COCC1.CO>[Cl:11][C:7]1[C:8]([Cl:10])=[CH:9][C:4]([C:3]([OH:15])=[O:2])=[C:5]([N+:12]([O-:14])=[O:13])[CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
4,5-Dichloro-2-nitrobenzoic acid piperidine amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.29 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)Cl)Cl)[N+](=O)[O-])=O
Name
Quantity
2 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
THF methanol
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.9 mmol
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.